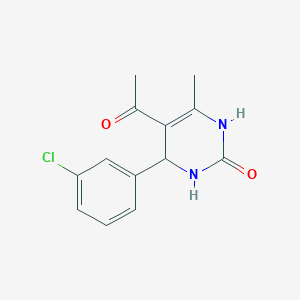
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of disease. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the growth of new blood vessels). N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide in lab experiments. It is a toxic compound that must be handled with care, and its effects on non-target cells and tissues are not fully understood.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. One area of research is the development of novel drugs based on the structure of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide. Further studies are needed to determine the effects of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide on non-target cells and tissues, as well as its potential toxicity in vivo. Overall, N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide involves the reaction of 2-chloro-3-phenylacryloyl chloride with 2-amino-4-chlorobenzophenone in the presence of a base such as triethylamine. The reaction proceeds via an acylation process, resulting in the formation of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylacrylamide has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-2-chloro-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2/c23-17-11-12-20(18(14-17)21(26)16-9-5-2-6-10-16)25-22(27)19(24)13-15-7-3-1-4-8-15/h1-14H,(H,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOTDWAQWFBEW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)